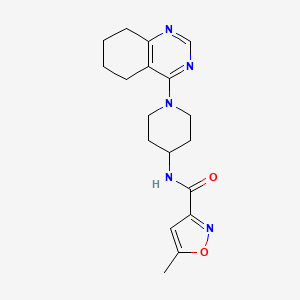

5-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide” is a chemical compound that falls under the category of heterocyclic compounds . Heterocyclic compounds play an important role in medicinal chemistry and serve as key templates for numerous therapeutic agents .

Synthesis Analysis

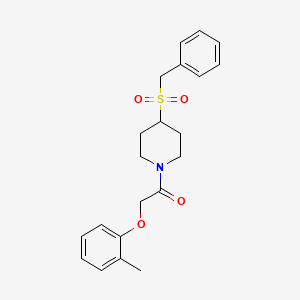

The synthesis of similar compounds involves the use of various spectral techniques . The process typically involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA in ethanol . The mixture is stirred for 24 hours, after which the solvent is evaporated and the product is isolated via column chromatography .Molecular Structure Analysis

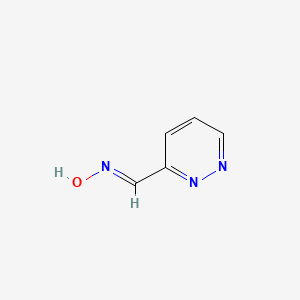

The molecular structure of this compound is complex, as it contains multiple rings including a tetrahydroquinazolin ring and an isoxazole ring . The compound also contains a piperidin ring and a carboxamide group .Scientific Research Applications

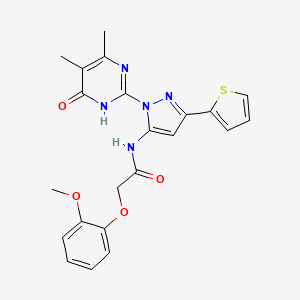

Synthesis and Biological Activity

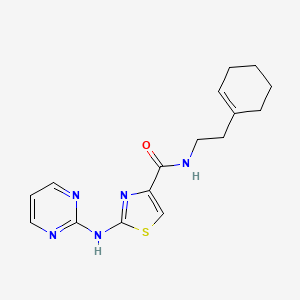

Compounds with structures similar to the query compound have been synthesized and evaluated for their biological activities. For instance, novel heterocyclic carboxamides have been synthesized and assessed as potential antipsychotic agents, with some derivatives showing potent in vivo activities and a profile suggesting less likelihood of extrapyramidal side effects compared to traditional antipsychotics (Norman et al., 1996).

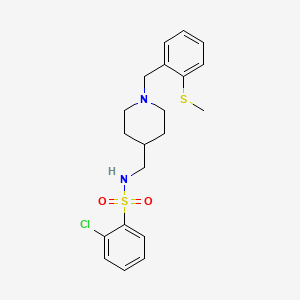

Synthesis and Antibacterial Evaluation

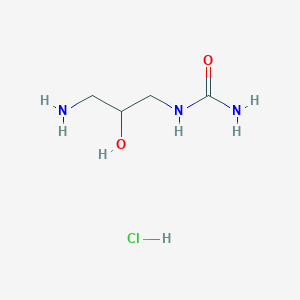

Another study focused on the synthesis and in vitro antibacterial evaluation of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives. These compounds exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains, highlighting their potential in addressing bacterial infections (Selvakumar & Elango, 2017).

Synthesis and Cytotoxic Activity

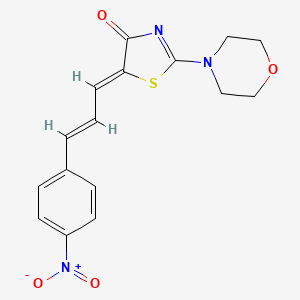

Additionally, research has been conducted on benzimidazo[2,1-a]isoquinoline derivatives with carboxamide side chains, demonstrating various degrees of cytotoxic activity against a panel of cell lines. This study offers insight into the structural-activity relationships of these compounds, potentially contributing to the development of new anticancer agents (Deady et al., 2000).

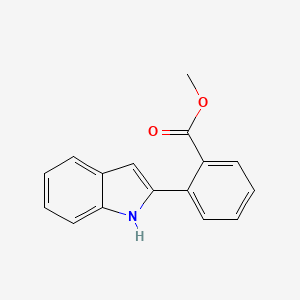

Synthesis of Isoquinoline Derivatives

The synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety has also been explored, presenting a methodology that could be applicable to the synthesis of compounds with the queried chemical structure. This research underscores the versatility and potential applications of such compounds in medicinal chemistry and drug development (Abdallah et al., 2009).

properties

IUPAC Name |

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-12-10-16(22-25-12)18(24)21-13-6-8-23(9-7-13)17-14-4-2-3-5-15(14)19-11-20-17/h10-11,13H,2-9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTRAVDIIRJQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647603.png)

![N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2647604.png)

![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2647608.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2647610.png)

![methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2647613.png)